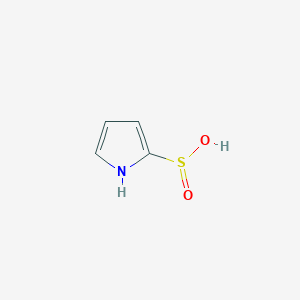
1H-pyrrole-2-sulfinic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-Pyrrole-2-sulfinic acid is an organic compound with the molecular formula C4H5NO2S It is a derivative of pyrrole, a five-membered aromatic heterocycle containing one nitrogen atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1H-Pyrrole-2-sulfinic acid can be synthesized through several methods. One common approach involves the reaction of pyrrole with sulfur dioxide in the presence of a catalyst. This reaction typically occurs under mild conditions, such as room temperature and atmospheric pressure, making it an efficient and practical method for producing the compound .
Industrial Production Methods: Industrial production of this compound often involves the use of continuous flow reactors to ensure consistent quality and yield. The process may include additional purification steps, such as crystallization or chromatography, to obtain a high-purity product suitable for various applications .
Análisis De Reacciones Químicas
Types of Reactions: 1H-Pyrrole-2-sulfinic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfinic acid group to a sulfide or thiol group.
Substitution: The sulfinic acid group can be substituted with other functional groups, such as halides or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides are typically employed in substitution reactions.
Major Products: The major products formed from these reactions include sulfonic acids, sulfides, thiols, and various substituted pyrrole derivatives .
Aplicaciones Científicas De Investigación
1H-Pyrrole-2-sulfinic acid has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism by which 1H-pyrrole-2-sulfinic acid exerts its effects involves interactions with various molecular targets and pathways. For example, its antimicrobial activity may be due to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. In cancer research, the compound may induce apoptosis (programmed cell death) in cancer cells by activating specific signaling pathways .
Comparación Con Compuestos Similares
- Pyrrole-2-carboxylic acid
- Pyrrole-2-sulfonic acid
- Pyrrole-2-thiol
Comparison: 1H-Pyrrole-2-sulfinic acid is unique due to the presence of the sulfinic acid group, which imparts distinct chemical reactivity compared to other pyrrole derivatives. For instance, while pyrrole-2-carboxylic acid primarily undergoes carboxylation reactions, this compound is more versatile, participating in oxidation, reduction, and substitution reactions .
Propiedades
Fórmula molecular |
C4H5NO2S |
|---|---|
Peso molecular |
131.16 g/mol |
Nombre IUPAC |
1H-pyrrole-2-sulfinic acid |
InChI |
InChI=1S/C4H5NO2S/c6-8(7)4-2-1-3-5-4/h1-3,5H,(H,6,7) |
Clave InChI |
OYKBMFGEJSEQPS-UHFFFAOYSA-N |
SMILES canónico |
C1=CNC(=C1)S(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















